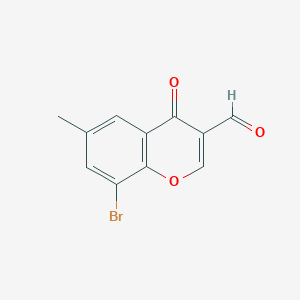

8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

Description

Properties

IUPAC Name |

8-bromo-6-methyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c1-6-2-8-10(14)7(4-13)5-15-11(8)9(12)3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVYSTVFILNSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649299 | |

| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879559-55-4 | |

| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879559-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) framework is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[1] The strategic functionalization of the chromone core allows for the fine-tuning of its biological and physicochemical properties. The target molecule of this guide, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, is a key synthetic intermediate. The presence of a bromine atom at the 8-position, a methyl group at the 6-position, and a highly reactive carbaldehyde group at the 3-position makes it a versatile building block for the synthesis of more complex, biologically active heterocyclic systems.[1][2] This guide will provide a detailed exploration of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles and providing actionable experimental protocols.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice between these pathways may depend on the availability of starting materials and the desired scale of the synthesis.

-

Pathway A: The Precursor-First Approach. This is the more direct and convergent route, which involves the initial synthesis of a fully substituted 2-hydroxyacetophenone precursor, followed by a one-pot cyclization and formylation.

-

Pathway B: The Post-Functionalization Approach. This pathway involves the initial synthesis of a simpler chromone-3-carbaldehyde, which is then functionalized with the bromo group in a subsequent step.

The following sections will delve into the specifics of each pathway, providing mechanistic insights and detailed experimental procedures.

Pathway A: Synthesis via a Substituted 2-Hydroxyacetophenone Precursor

This pathway is arguably the more elegant of the two, culminating in the formation of the target molecule in a single, efficient step from a well-defined precursor. The key to this approach is the successful synthesis of 3-bromo-2-hydroxy-5-methylacetophenone.

Step 1: Synthesis of the Key Precursor: 3-bromo-2-hydroxy-5-methylacetophenone

The synthesis of this precursor starts with the commercially available 2-hydroxy-5-methylacetophenone. The critical step is the regioselective bromination at the 3-position. This is achieved through electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-bromo-2-hydroxy-5-methylacetophenone

-

Reaction Setup: To a solution of 2-hydroxy-5-methylacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, add a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0 °C.

-

Bromination: To the stirred suspension, add bromine (1 equivalent) dropwise, maintaining the temperature below 5 °C. The bromine is the electrophile, and the Lewis acid polarizes the Br-Br bond, increasing its electrophilicity. The hydroxyl group is a strong ortho-, para-director, and the acetyl group is a meta-director. The 3-position is ortho to the hydroxyl group and meta to the acetyl group, making it the most activated position for electrophilic substitution.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). Upon completion, the reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 3-bromo-2-hydroxy-5-methylacetophenone.

Step 2: The Vilsmeier-Haack Reaction: One-Pot Cyclization and Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][4] In the context of 2-hydroxyacetophenones, it ingeniously facilitates a tandem reaction involving a double formylation, intramolecular cyclization, and dehydration to construct the chromone-3-carbaldehyde scaffold in a single step.[5]

Mechanism of the Vilsmeier-Haack Reaction

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The 2-hydroxyacetophenone then reacts with the Vilsmeier reagent, leading to the formation of the final product.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde.[6]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-bromo-2-hydroxy-5-methylacetophenone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Formation of Vilsmeier Reagent and Reaction: Add phosphorus oxychloride (POCl₃) (2.5 equivalents) dropwise to the solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual DMF and phosphoric acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3'-bromo-2'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the synthetic chromone derivative, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. The strategic incorporation of a bromine atom, a methyl group, and a carbaldehyde moiety onto the chromone scaffold results in a molecule with significant potential in medicinal chemistry and materials science. Understanding its fundamental physicochemical characteristics is paramount for its application in novel drug design, synthesis of complex heterocyclic systems, and development of new materials.[1] This document delves into the structural attributes, spectral signature, and key physicochemical parameters of this compound, offering both reported data and established experimental protocols for their determination.

Core Molecular Identity and Structure

This compound is a solid, crystalline organic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 879559-55-4 | [1][2] |

| Molecular Formula | C₁₁H₇BrO₃ | [2] |

| Molecular Weight | 267.08 g/mol | [2] |

| Canonical SMILES | CC1=CC2=C(C(=C1)Br)OC=C(C2=O)C=O | [1] |

| InChI Key | VGVYSTVFILNSRJ-UHFFFAOYSA-N | [1] |

Structural Elucidation: Insights from X-ray Crystallography of Analogs

While a crystal structure for this compound is not publicly available, extensive crystallographic data exists for the closely related analog, 8-bromo-4-oxo-4H-chromene-3-carbaldehyde (lacking the 6-methyl group).[3] This data provides invaluable insights into the solid-state conformation and intermolecular interactions that are likely to be preserved in the target molecule.

The crystal structure reveals an essentially planar molecule.[3] In the crystal lattice, molecules are linked through C—H···O hydrogen bonds and face-to-face π–π stacking interactions, with a centroid–centroid distance between the pyran rings of approximately 3.854 Å.[3] A significant feature is the presence of halogen bonding, a short contact between the bromine atom at the 8-position and the formyl oxygen atom of a neighboring molecule (Br···O distance of approximately 3.046 Å).[3] The presence of the 6-methyl group in the target compound is expected to have a minimal impact on these fundamental packing interactions.

Crystallographic Data for 8-bromo-4-oxo-4H-chromene-3-carbaldehyde: [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.908 |

| b (Å) | 3.854 |

| c (Å) | 19.145 |

| β (°) | 123.75 |

| Volume (ų) | 1712.1 |

| Z | 8 |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a two-step process. The foundational chromone-3-carbaldehyde core is first constructed via the Vilsmeier-Haack formylation of the corresponding 2-hydroxyacetophenone precursor.[1] This is followed by a regioselective bromination at the 8-position.

Synthetic Workflow

Sources

An In-depth Technical Guide to the Mechanism of Action of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

Foreword: The Therapeutic Potential of the Chromene Scaffold

The chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a plethora of natural products and synthetic compounds exhibiting a wide array of pharmacological properties.[1][2] These oxygen-containing heterocycles are known to interact with diverse cellular targets, underpinning their broad spectrum of biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of the chromene core allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on a specific derivative, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, a compound of significant interest due to its demonstrated cytotoxic and antimicrobial activities.[1] We will delve into its potential mechanisms of action, offering a scientifically grounded exploration for researchers, scientists, and drug development professionals.

Compound Profile: this compound

Chemical Structure:

The structure features a chromone (4H-chromen-4-one) core, which is a benzopyran-4-one system.[5] Key substituents that likely modulate its biological activity are the bromine atom at position 8, a methyl group at position 6, and a carbaldehyde (formyl) group at position 3. The bromine atom can participate in halogen bonding, a significant interaction in biological systems, while the methyl group can influence lipophilicity and steric interactions.[1][6] The aldehyde at C3 is a reactive group, potentially involved in covalent interactions with biological nucleophiles.

Synthesis Overview

The synthesis of this compound can be achieved through a multi-step process. A common route involves the Vilsmeier-Haack formylation of a corresponding 4-oxo-chromene precursor to introduce the carbaldehyde group at the 3-position. Subsequent bromination at the 8-position can be accomplished using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions.[1] Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times for related chromone derivatives.[1]

Postulated Mechanisms of Action

Based on existing data for this compound and related chromene derivatives, we can propose several plausible mechanisms of action. These hypotheses provide a framework for experimental investigation.

Anticancer Activity: A Multi-pronged Assault on Cancer Cells

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC₅₀ values of 15 µM and 12 µM, respectively.[1] The underlying mechanism is likely multifactorial, involving the induction of apoptosis and inhibition of cell cycle progression.[1]

A primary mechanism of anticancer activity for many chemotherapeutics is the induction of programmed cell death, or apoptosis. It is proposed that this compound triggers the intrinsic apoptotic pathway.

Proposed Signaling Pathway:

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

This compound may directly or indirectly activate pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Active caspase-9 then cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.

Inhibition of cell cycle progression is another key strategy in cancer therapy. The compound may induce cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.

While the precise molecular targets are yet to be fully elucidated, based on the activities of similar chromene derivatives, we can hypothesize several possibilities:

-

Tubulin Inhibition: Some chromene derivatives are known to target tubulin, a key protein involved in microtubule formation and cell division.[7] Inhibition of tubulin polymerization can lead to mitotic arrest and subsequent apoptosis.

-

Kinase Inhibition: Chromenes have been shown to inhibit various protein kinases that are often dysregulated in cancer, such as EGFR and B-RAF.[2]

-

Enzyme Inhibition: The compound has been reported to exhibit moderate inhibitory activity against monoamine oxidase B (MAO-B) with an IC₅₀ value of approximately 19 µM.[1] While primarily associated with neurodegenerative diseases, MAO-B is also being explored as a target in certain cancers. Other enzymes that could be potential targets include cyclooxygenases (COX) and lipoxygenases (LOX).[8]

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties.[1]

Table 1: Minimum Inhibitory Concentration (MIC) Values

| Pathogen | MIC (µg/mL) |

| Staphylococcus aureus | 0.5[1] |

| Escherichia coli | 1.0[1] |

The broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria suggests a mechanism that targets a conserved and essential cellular process. Possible mechanisms include:

-

Inhibition of Essential Enzymes: The compound may inhibit bacterial enzymes crucial for survival, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or protein synthesis.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the chromene core could facilitate its insertion into the bacterial cell membrane, leading to depolarization and disruption of essential functions.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanisms, a series of well-defined experiments are necessary.

Investigating Anticancer Mechanisms

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late apoptosis.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

-

Caspase Activity Assays: Fluorometric or colorimetric assays can quantify the activity of specific caspases (e.g., caspase-3, -8, -9).

-

Western Blot Analysis: This technique can be used to measure the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

-

Propidium Iodide (PI) Staining and Flow Cytometry: PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treat cells as described for the apoptosis assay.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with PI.

-

Analyze by flow cytometry to determine the cell cycle distribution.

-

-

Experimental Workflow for Anticancer Studies:

Caption: Workflow for investigating the anticancer mechanism of action.

Elucidating Antimicrobial Mechanisms

-

Bacterial Viability Assays: Determine the minimum bactericidal concentration (MBC) to understand if the compound is bacteriostatic or bactericidal.

-

Cell Membrane Permeability Assays: Use fluorescent dyes like propidium iodide or SYTOX Green to assess membrane damage.

-

Enzyme Inhibition Assays: Test the compound's inhibitory activity against purified bacterial enzymes that are potential targets.

Concluding Remarks and Future Directions

This compound is a promising bioactive molecule with demonstrated anticancer and antimicrobial activities. The proposed mechanisms of action, centered around the induction of apoptosis, cell cycle arrest, and potential inhibition of key enzymes, provide a solid foundation for further investigation. Future research should focus on the definitive identification of its molecular targets through techniques such as affinity chromatography, proteomics, and in silico modeling. A thorough understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent.

References

-

MDPI. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. [Link]

-

PubMed Central. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. [Link]

-

Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]

-

PubMed. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][8]... [Link]

-

PubMed Central. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. [Link]

-

PubMed Central. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. [Link]

-

PubMed Central. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Chromene compounds with promising biological activities. [Link]

-

ACS Publications. Chromenones as Multineurotargeting Inhibitors of Human Enzymes. [Link]

-

Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Link]

-

MDPI. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. [Link]

-

PubMed Central. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The chromone scaffold is a well-established pharmacophore, and the strategic incorporation of bromo, methyl, and carbaldehyde functionalities offers a versatile platform for the synthesis of novel therapeutic agents.[1] This document will delve into the theoretical and practical aspects of characterizing this molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By providing a thorough analysis of the expected spectral data, supported by comparisons with closely related analogues, this guide serves as an essential resource for researchers engaged in the synthesis, identification, and application of substituted chromone derivatives.

Introduction: The Chemical and Biological Significance of a Substituted Chromone

This compound (CAS No: 879559-55-4, Molecular Formula: C₁₁H₇BrO₃, Molecular Weight: 267.08 g/mol ) belongs to the chromone family, a class of oxygen-containing heterocyclic compounds.[1][2] The core structure, a benzopyran-4-one, is a privileged scaffold found in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] The substituents on this particular derivative are strategically placed to modulate its physicochemical and pharmacological properties:

-

3-Carbaldehyde Group: This reactive aldehyde functionality serves as a key synthetic handle for the elaboration of the chromone core into more complex molecular architectures through reactions such as condensation, oxidation, and reduction.[1]

-

6-Methyl Group: The presence of a methyl group on the benzene ring can influence the molecule's lipophilicity and metabolic stability, potentially impacting its pharmacokinetic profile.

-

8-Bromo Group: The bromine atom at the 8-position introduces a heavy atom that can be useful for X-ray crystallographic studies. Furthermore, it provides a site for further functionalization via cross-coupling reactions, enabling the synthesis of a diverse library of analogues. The electron-withdrawing nature of the bromine also influences the electronic environment of the aromatic ring.

The combination of these features makes this compound a valuable building block in the development of novel therapeutics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Analysis |

| H-2 | ~8.6 | Singlet (s) | - | This proton is attached to a carbon adjacent to the ether oxygen and the carbon bearing the aldehyde group, leading to a downfield shift. In the analogue 8-bromo-4-oxo-4H-chromene-3-carbaldehyde, this proton appears at 8.62 ppm.[3] |

| H-5 | ~8.1 | Singlet (s) | ~2-3 (meta coupling) | This aromatic proton is ortho to the electron-withdrawing carbonyl group and will appear as a singlet due to the absence of adjacent protons. |

| H-7 | ~7.8 | Singlet (s) | ~2-3 (meta coupling) | This aromatic proton is situated between the methyl and bromo substituents and is expected to be a singlet. |

| Aldehyde CHO | ~10.4 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group. In the analogue, this signal is observed at 10.38 ppm.[3] |

| Methyl CH₃ | ~2.5 | Singlet (s) | - | The methyl protons on the aromatic ring typically resonate in this region. |

Causality Behind Expected Chemical Shifts:

-

Deshielding by the Carbonyl Group: The protons on the pyranone ring (H-2) and the aromatic proton at the 5-position are significantly deshielded by the anisotropic effect of the C=O group at position 4.

-

Electron-Withdrawing Effects: The bromine atom at C-8 and the aldehyde group at C-3 are electron-withdrawing, which further deshields the adjacent protons.

-

Aromaticity: The protons on the benzene ring (H-5 and H-7) will have chemical shifts typical for aromatic protons, further influenced by the electronic effects of the substituents.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30 or similar).

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 (C=O) | ~175-180 | The carbonyl carbon of the pyranone ring is highly deshielded. |

| Aldehyde CHO | ~185-190 | The aldehyde carbonyl carbon is also strongly deshielded. |

| C-2 | ~160 | This carbon is part of an enol-ether system and is significantly downfield. |

| C-8a | ~155 | A quaternary carbon in the aromatic ring attached to the ether oxygen. |

| C-7 | ~138 | Aromatic carbon bearing a proton. |

| C-5 | ~125 | Aromatic carbon bearing a proton. |

| C-6 | ~135 | Aromatic carbon attached to the methyl group. |

| C-4a | ~120 | Quaternary carbon at the fusion of the two rings. |

| C-3 | ~115 | Carbon bearing the aldehyde group. |

| C-8 | ~118 | Aromatic carbon attached to the bromine atom. |

| Methyl CH₃ | ~20 | The methyl carbon will be in the typical aliphatic region. |

Diagram: Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrumentation: Acquire the spectrum on a NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of scans: 1024-4096 or more, as the natural abundance of ¹³C is low.

-

Relaxation delay (d1): 2 seconds.

-

Spectral width: 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular formula is C₁₁H₇BrO₃. Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks with approximately equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

-

[M]⁺ for C₁₁H₇⁷⁹BrO₃: m/z = 265.96

-

[M+2]⁺ for C₁₁H₇⁸¹BrO₃: m/z = 267.96

-

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for chromones is the loss of a carbon monoxide molecule from the pyranone ring, leading to a fragment ion at [M-28]⁺.

-

Loss of the Aldehyde Group: Fragmentation may involve the loss of the formyl group (CHO), resulting in a peak at [M-29]⁺.

-

Loss of Bromine: Cleavage of the C-Br bond would give a fragment at [M-79/81]⁺.

-

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode is typically effective for this class of compounds.

-

Mass range: Scan a range that encompasses the expected molecular weight (e.g., m/z 50-500).

-

Collision energy (for MS/MS): If fragmentation analysis is desired, apply a suitable collision energy to induce fragmentation of the parent ion.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3050-3100 | C-H (aromatic and vinylic) | Stretching |

| ~2850 and ~2750 | C-H (aldehyde) | Stretching (Fermi doublet) |

| ~1670-1690 | C=O (pyranone) | Stretching |

| ~1690-1710 | C=O (aldehyde) | Stretching |

| ~1600, ~1480 | C=C (aromatic) | Stretching |

| ~1200-1300 | C-O (ether) | Stretching |

Causality Behind IR Absorptions:

-

Conjugation: The carbonyl groups are conjugated with the aromatic system and the double bond in the pyranone ring, which lowers their stretching frequencies compared to non-conjugated carbonyls.

-

Distinct Carbonyls: The two carbonyl groups (pyranone and aldehyde) are in different electronic environments and are expected to have slightly different absorption frequencies, potentially appearing as a broad or overlapping band.

-

Aldehyde C-H Stretch: The characteristic Fermi doublet for the aldehyde C-H stretch is a definitive indicator of this functional group.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, MS, and IR techniques. While a complete experimental dataset for this specific molecule remains to be published, this guide provides a robust framework for its identification and structural verification. By understanding the expected spectral features based on established principles and comparison with closely related analogues, researchers can confidently characterize this valuable synthetic intermediate. This detailed spectroscopic analysis is a critical first step in the journey of drug discovery and development, enabling the rational design and synthesis of novel chromone-based therapeutic agents.

References

-

Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o572–o573. [Link]

-

ChemBK. This compound. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde (CAS No. 879559-55-4), a substituted chromone derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1] The chromone scaffold is a privileged structure known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic incorporation of a bromine atom, a methyl group, and a formyl group onto the chromone core modulates the molecule's electronic properties and reactivity, making it a valuable building block for the synthesis of more complex heterocyclic systems.[1] This document details the integrated analytical approach required to unequivocally confirm its molecular structure, focusing on the interpretation of spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by insights from synthetic methodology and X-ray crystallography of analogous compounds.

Introduction: The Significance of the Chromone Scaffold

Chromones (4H-1-benzopyran-4-ones) and their derivatives are a major class of heterocyclic compounds, prevalent in nature and synthetic libraries, that exhibit a remarkable array of biological activities.[2][3][4] Their rigid bicyclic framework serves as an excellent scaffold for designing therapeutic agents that can interact with various biological targets.[3][5] The title compound, this compound, is a synthetic derivative designed to leverage these properties. The aldehyde functional group at the 3-position is a versatile handle for further chemical transformations, while the substituents on the benzo-ring—a bromine atom at position 8 and a methyl group at position 6—are introduced to fine-tune the molecule's lipophilicity, electronic distribution, and potential for specific intermolecular interactions, such as halogen bonding.

The unambiguous confirmation of such a structure is paramount before its use in drug discovery pipelines or as a synthetic intermediate. This guide explains the causality behind the analytical choices and provides a self-validating system of protocols and data interpretation to establish the structure with the highest degree of confidence.

Synthetic Pathway: The Vilsmeier-Haack Approach

The most common and efficient route for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve a one-pot formylation and cyclization of a substituted 2-hydroxyacetophenone.[6][10]

The synthesis of the target molecule proceeds in two key stages:

-

Vilsmeier-Haack formylation of 2-hydroxy-5-methylacetophenone to yield 6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

-

Regioselective bromination of the resulting chromone to introduce a bromine atom at the 8-position.

The causality for this synthetic choice lies in its efficiency and high yields, often ranging from 80-90% for the formylation step.[11] Microwave-assisted bromination using reagents like CuBr₂ has been shown to be a rapid and effective method for introducing bromine onto the chromone ring, significantly reducing reaction times compared to conventional heating.[1]

Experimental Protocol: Synthesis

-

Preparation of the Vilsmeier Reagent: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (3 equivalents) to 0-5 °C. Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise while maintaining the temperature below 5 °C. Stir for an additional 30-60 minutes at this temperature.

-

Reaction with Acetophenone: Dissolve 2-hydroxy-5-methylacetophenone (1 equivalent) in minimal anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature at 0-5 °C.

-

Cyclization: After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into crushed ice with vigorous stirring to decompose the reaction complex. The precipitate, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, is collected by filtration and can be purified by recrystallization.

-

Bromination: Treat the 6-methyl-4-oxo-4H-chromene-3-carbaldehyde with CuBr₂ in DMSO. Subject the mixture to microwave irradiation at approximately 145 °C for 10-12 minutes.[1]

-

Isolation: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated in vacuo. The final product is purified by column chromatography or recrystallization.

Spectroscopic Elucidation: A Multi-faceted Approach

The confirmation of the structure C₁₁H₇BrO₃ (Molar Mass: 267.08 g/mol ) is achieved by assembling and interpreting evidence from multiple spectroscopic techniques.[12] Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). For the title compound, we expect five distinct signals.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 - 9.8 | Singlet (s) | 1H | H-11 (Aldehyde) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond, resulting in a characteristic downfield shift.[1] |

| ~8.5 | Singlet (s) | 1H | H-2 | The proton on the pyrone ring (C-2) is adjacent to the electron-withdrawing carbonyl group and the formyl substituent, causing a significant downfield shift. It appears as a singlet as it has no adjacent protons. |

| ~8.0 | Singlet (s) | 1H | H-5 | Aromatic proton ortho to the ring-junction carbon and the electron-withdrawing carbonyl group. Expected to be a singlet due to the lack of adjacent protons (meta-coupling is often not resolved). |

| ~7.8 | Singlet (s) | 1H | H-7 | Aromatic proton ortho to the bromine atom. The bromine's inductive effect deshields this proton. It appears as a singlet as it has no adjacent protons. |

| ~2.5 | Singlet (s) | 3H | H-12 (Methyl) | The methyl group protons are attached to the aromatic ring and are relatively shielded compared to the other protons. They appear as a singlet. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments. Given the lack of symmetry in the molecule, we expect to see 11 distinct signals corresponding to the 11 carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~185 - 180 | C-4 (C=O) | The carbonyl carbon of the pyrone ring is highly deshielded and appears far downfield, a characteristic feature of ketones in a conjugated system.[1] |

| ~190 | C-11 (CHO) | The aldehyde carbonyl carbon is also significantly deshielded, typically appearing in this region. |

| ~160 | C-2 | The olefinic carbon at C-2 is deshielded due to its position alpha to the carbonyl and its sp² hybridization. |

| ~155 | C-9 | Quaternary carbon attached to the ring oxygen. |

| ~135-140 | C-7, C-5 | Aromatic CH carbons. Their precise shifts are influenced by the attached substituents (Br and CH₃). |

| ~138 | C-6 | Quaternary aromatic carbon attached to the methyl group. |

| ~125 | C-10 | Quaternary aromatic carbon at the ring junction. |

| ~120 | C-3 | Olefinic carbon bearing the formyl group. |

| ~118 | C-8 | Quaternary aromatic carbon attached to the bromine. The "heavy atom effect" of bromine can influence this shift. |

| ~21 | C-12 (CH₃) | The methyl carbon signal appears in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | Aromatic C-H stretch | Corresponds to the stretching vibration of C-H bonds on the benzene ring. |

| ~2820 | Medium | Aldehyde C-H stretch | A characteristic, and often sharp, peak for the C-H bond of an aldehyde group, confirming its presence.[1] |

| ~1690 | Strong | Aldehyde C=O stretch | The stretching vibration of the aldehyde carbonyl group. |

| ~1670 | Strong | Pyrone C=O stretch | The conjugated ketone carbonyl of the chromone ring absorbs strongly in this region.[1] This is a key diagnostic peak for the chromone scaffold. |

| ~1610, ~1480 | Medium | C=C aromatic ring stretches | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic and pyrone rings. |

| ~1200 | Strong | C-O-C stretch | The ether linkage within the pyrone ring gives rise to a strong C-O stretching band. |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive signature.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 266 and m/z 268, corresponding to [C₁₁H₇⁷⁹BrO₃]⁺ and [C₁₁H₇⁸¹BrO₃]⁺. This immediately confirms the presence of one bromine atom and the molecular weight.

-

Key Fragmentation: Chromones are known to undergo a characteristic retro-Diels-Alder fragmentation.[13] This would involve the cleavage of the pyrone ring, providing further structural evidence. Another common fragmentation is the loss of the formyl group (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Corroborative Evidence: X-ray Crystallography of Analogs

While a crystal structure for the exact title compound may not be readily available, single-crystal X-ray diffraction studies on closely related brominated 3-formylchromones provide invaluable corroborative data.[14][15][16] These studies confirm the planarity of the chromone ring system and reveal how substituents influence solid-state packing. For instance, studies on 8-bromo-4-oxo-4H-chromene-3-carbaldehyde have shown the formation of intermolecular halogen bonds between the bromine atom and the formyl oxygen of an adjacent molecule, an interaction that can be crucial for understanding crystal packing and designing crystal lattices.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The synthetic route via the Vilsmeier-Haack reaction provides a logical basis for the proposed structure. This structure is then rigorously confirmed by:

-

¹H and ¹³C NMR spectroscopy , which map the complete carbon-hydrogen framework and confirm the connectivity and chemical environment of every atom.

-

IR spectroscopy , which provides definitive evidence for the key carbonyl and aldehyde functional groups.

-

Mass spectrometry , which verifies the molecular weight and elemental formula, with the bromine isotopic pattern serving as a crucial confirmation.

References

-

Baruah, P., Rohman, M. A., Yesylevskyy, S. O., & Mitra, S. (Year not specified). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. PubMed Central. Available at: [Link]

-

IJRPC. (2015). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Kumar, A., & Maurya, R. A. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. Available at: [Link]

-

Tawfik, H. A., Ewies, E. F., & El-hamouly, W. S. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

-

Baruah, P., Rohman, M. A., Yesylevskyy, S. O., & Mitra, S. (2021). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. RSC Advances. Available at: [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ResearchGate. Available at: [Link]

-

Journal of the Indian Chemical Society. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Indian Chemical Society. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Patil, P. G., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

SpectraBase. (n.d.). 3-Formylchromone. SpectraBase. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

SpectraBase. (n.d.). 3-Formylchromone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

Łapczuk-Krygier, A., & Ponikiewski, Ł. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters. Available at: [Link]

-

Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

ResearchGate. (n.d.). Complete 1H NMR assignment of 3-formylindole derivatives. ResearchGate. Available at: [Link]

-

ChemBK. (n.d.). This compound. ChemBK. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. Synthesis of Chromones and Their Applications During the Last Ten Years | Semantic Scholar [semanticscholar.org]

- 5. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. name-reaction.com [name-reaction.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. asianpubs.org [asianpubs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. growingscience.com [growingscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical Investigation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde: A Roadmap for Drug Discovery

This technical guide provides a comprehensive theoretical framework for the investigation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, a promising scaffold in medicinal chemistry. Chromene derivatives are recognized for their wide-ranging pharmacological potential, exhibiting anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[1] The strategic inclusion of a bromine atom and a methyl group on the chromene core is anticipated to modulate the molecule's electronic and lipophilic characteristics, thereby influencing its binding affinity to biological targets.[1] This document outlines a multi-faceted computational approach, leveraging Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations to elucidate the structural, electronic, and biological properties of this compound, paving the way for its rational development as a therapeutic agent.

Molecular Architecture and Inherent Properties

The foundational step in our theoretical exploration is the meticulous characterization of the molecule's geometry and electronic landscape. The structure of the closely related compound, 8-bromo-4-oxo-4H-chromene-3-carbaldehyde, has been elucidated by X-ray crystallography, revealing an essentially coplanar arrangement of the non-hydrogen atoms.[2][3] This planarity is a key feature, influencing molecular packing and interactions. A significant observation in the crystal structure of the related compound is the presence of halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic region, interacting with a nucleophilic oxygen atom.[2][3]

Predicted Molecular Geometry

The initial geometry of this compound for our theoretical studies will be constructed based on known structural data of similar chromone derivatives.[4] We hypothesize that the molecule will retain the planarity of the chromone core, with the bromine, methyl, and carbaldehyde groups lying in or close to the plane of the fused rings.

Quantum Chemical Investigations: Unveiling Electronic Behavior

To gain deep insights into the molecule's reactivity, stability, and spectroscopic signatures, a robust quantum chemical analysis using Density Functional Theory (DFT) is proposed. These calculations will be performed using a widely-validated functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), which is adept at handling halogenated organic systems.[5][6]

Workflow for DFT Calculations

Caption: Proposed workflow for DFT calculations.

Key Parameters from DFT Analysis

| Parameter | Significance |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electrophilic (positive potential) and nucleophilic (negative potential) sites, crucial for predicting intermolecular interactions. |

| Mulliken Atomic Charges | Provides insight into the charge distribution across the molecule, highlighting atoms susceptible to electrostatic interactions. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness, which quantify the molecule's overall reactivity profile. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum, allowing for a comparison with experimental data to confirm the structure. |

| NMR Chemical Shifts | Predicts the ¹H and ¹³C NMR spectra, aiding in the structural elucidation and verification of the synthesized compound. |

Molecular Docking: Identifying Potential Biological Targets

The diverse biological activities of chromene derivatives suggest their interaction with a range of protein targets.[7] Molecular docking simulations will be employed to predict the binding affinity and mode of interaction of this compound with several key proteins implicated in diseases like cancer and microbial infections.

Proposed Protein Targets and Rationale

| Target Protein | PDB ID | Associated Disease/Function | Rationale for Selection |

| Tubulin | 1SA0 | Cancer | Chromene derivatives have been shown to exhibit anticancer activity by interacting with the colchicine binding site of tubulin, inhibiting microtubule polymerization.[7] |

| DNA Gyrase B | 1KZN | Bacterial Infections | Chromene-based compounds have demonstrated antibacterial activity by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[8] |

| Urease | 4H9E | Bacterial Infections | Halogenated 3-formylchromones have shown potent inhibitory activity against urease, an important enzyme in the pathogenesis of Helicobacter pylori.[9] |

Molecular Docking Protocol

Sources

- 1. benchchem.com [benchchem.com]

- 2. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] DFT Calculations and Molecular Docking Studies on a Chromene Derivative | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. islandscholar.ca [islandscholar.ca]

- 9. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde for Anticancer Activity

An In-Depth Technical Guide

Abstract

The chromene scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including significant potential in oncology.[1][2][3] This technical guide provides a comprehensive framework for the preliminary in vitro screening of a novel derivative, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. The strategic incorporation of a bromine atom, a methyl group, and a reactive carbaldehyde function onto the chromone core presents a compelling candidate for anticancer investigation.[4] This document outlines a logical, multi-phase experimental workflow, beginning with broad cytotoxicity screening and progressing to initial mechanistic assays. The protocols are designed to be robust and self-validating, providing researchers with the foundational data necessary to assess the compound's therapeutic potential and guide future drug development efforts.

Introduction: The Rationale for Screening Chromene Derivatives

Chromene derivatives, particularly the 4H-chromene isomer, are a prominent class of oxygen-containing heterocyclic compounds that have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines.[1] Their mechanisms of action are diverse and appear to involve multiple cellular pathways, including the induction of apoptosis, cell cycle arrest, disruption of microtubule polymerization, and the inhibition of critical kinases.[5][6] This multi-target capability makes chromenes attractive candidates for developing therapeutics that could potentially circumvent the common issue of multidrug resistance in cancer treatment.[5]

The subject of this guide, this compound, possesses several features that justify its selection for anticancer screening:

-

The Chromone Core: The foundational benzopyran-4-one structure is a well-established pharmacophore.[7]

-

Halogenation: The bromine atom at the 8-position can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing membrane permeability and interaction with biological targets.[4] Brominated benzo[f]chromenes have been specifically implicated in inducing apoptosis and cell cycle arrest.[6]

-

Formyl Group: The aldehyde group at the 3-position is a reactive handle, serving as a potential site for covalent bonding with protein residues or as a precursor for synthesizing a library of more complex derivatives for structure-activity relationship (SAR) studies.[4][7]

This guide details the essential primary assays required to determine if this compound warrants further, more intensive preclinical investigation.

Phase I: High-Throughput Cytotoxicity Screening

The initial objective is to determine the compound's general cytotoxic or cytostatic effect across a panel of representative human cancer cell lines. Employing at least two distinct viability assays is crucial for cross-validation, as different assays measure different aspects of cell health and can help mitigate compound-specific interference.

Rationale for Experimental Design

-

Cell Line Selection: A panel of cell lines from diverse tissue origins (e.g., breast, colon, lung) is selected to assess the breadth of the compound's activity. For this guide, we will use:

-

MCF-7: A well-characterized human breast adenocarcinoma cell line.

-

HT-29: A human colon adenocarcinoma cell line.

-

A549: A human lung carcinoma cell line.

-

HEK293: A non-cancerous human embryonic kidney cell line, included to provide an initial assessment of selectivity towards cancer cells.

-

-

Assay Selection:

-

MTT Assay: A classic colorimetric assay that measures metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9][10] This is a measure of mitochondrial function.

-

Sulforhodamine B (SRB) Assay: A colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the total protein mass, which correlates with cell number.[13][14] This assay is independent of metabolic activity and provides a complementary endpoint.

-

Experimental Workflow for Cytotoxicity Screening

The overall workflow is designed to efficiently move from compound preparation to robust data generation and analysis.

Caption: Overall workflow for preliminary anticancer screening.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[15][16]

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

-

Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound from a concentrated DMSO stock in a complete culture medium.

-

Aspirate the old medium from the cells and add 100 µL of medium containing the various compound concentrations. For vehicle control wells, add medium with the highest concentration of DMSO used in the treatment wells.

-

Incubate for 48 hours at 37°C, 5% CO₂.

-

-

Assay Execution:

-

Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[8][9]

-

Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.

-

Leave the plate overnight in the incubator to ensure complete dissolution of formazan crystals.[9]

-

-

Data Acquisition and Analysis:

-

Gently mix the contents of the wells.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[9]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the blank absorbance.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting percent viability against log concentration and fitting the data to a non-linear dose-response curve.

-

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol provides a robust, protein-based measurement of cell density.[13][14][17]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Cell Fixation:

-

Staining:

-

Wash the plates four to five times with slow-running tap water to remove TCA and serum proteins. Air dry the plates completely.

-

Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well.

-

Incubate at room temperature for 30 minutes.[17]

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Air dry the plates completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

-

Data Acquisition and Analysis:

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 540 nm.

-

Calculate IC₅₀ values as described for the MTT assay.

-

Data Presentation and Interpretation

The primary output of Phase I is a quantitative summary of the compound's cytotoxic potency.

Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM) of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - SRB Assay | Doxorubicin (Reference) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.2 | 1.5 ± 0.3 | 0.08 ± 0.01 |

| HT-29 | Colon Adenocarcinoma | 2.5 ± 0.4 | 2.8 ± 0.5 | 0.15 ± 0.02 |

| A549 | Lung Carcinoma | 5.1 ± 0.6 | 4.8 ± 0.7 | 0.11 ± 0.01 |

| HEK293 | Non-Cancerous Kidney | > 50 | > 50 | 1.5 ± 0.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: An IC₅₀ value in the low micromolar range (<10 µM) against cancer cell lines, coupled with a significantly higher IC₅₀ (>50 µM) against the non-cancerous cell line, would indicate potent and potentially selective anticancer activity, justifying progression to Phase II.

Phase II: Initial Mechanistic Elucidation

If the compound demonstrates promising cytotoxicity, the next critical step is to investigate how it is killing the cancer cells. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19] An effective anticancer agent may cause cells to accumulate in a specific phase, indicating an arrest of cell cycle progression.

3.1.1. Rationale and Principle Cells are fixed and permeabilized, then stained with a fluorescent dye like Propidium Iodide (PI), which stoichiometrically binds to DNA.[19] The fluorescence intensity of each cell is proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0 or G1 phase. Flow cytometry analysis generates a histogram that reveals these populations.

3.1.2. Detailed Protocol: Propidium Iodide Staining

-

Cell Treatment and Harvesting:

-

Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach.

-

Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

-

Harvest both adherent and floating cells, wash with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

-

Fix overnight at -20°C.[15]

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide. The RNase A is critical to prevent staining of double-stranded RNA.[18]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis.[20] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

3.2.1. Rationale and Principle In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye. It is excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for clear differentiation:

-

Viable cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

3.2.2. Detailed Protocol: Annexin V/PI Dual Staining

-

Cell Treatment and Harvesting:

-

Treat cells as described in the cell cycle protocol (e.g., IC₅₀ concentration for 24-48 hours).

-

Harvest all cells (adherent and floating) and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Analyze the samples by flow cytometry immediately.

-

Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic).

-

Potential Signaling Pathway Involvement

The results from the apoptosis assay can suggest which cell death pathway might be activated. For instance, a strong apoptotic response could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like Caspase-3, leading to the cleavage of key cellular substrates such as PARP.[5]

Caption: Hypothesized apoptotic pathways modulated by the compound.

Conclusions and Future Directions

This guide provides a foundational strategy for the preliminary anticancer screening of this compound. Successful completion of these phases will yield critical data on the compound's potency, selectivity, and primary mechanism of action.

-

Positive Outcome: If the compound shows potent, selective cytotoxicity and induces a clear apoptotic response or cell cycle arrest, further studies would be warranted. These could include Western blot analysis to confirm the cleavage of caspases and PARP, investigating effects on microtubule dynamics, and initiating structure-activity relationship (SAR) studies to optimize the scaffold.

-

Negative Outcome: If the compound exhibits weak activity (high IC₅₀ values) or high toxicity to non-cancerous cells, it may be deprioritized in its current form. However, it could still serve as a valuable scaffold for synthetic modification.

The systematic application of these validated in vitro assays is an indispensable first step in the long and rigorous pipeline of anticancer drug discovery.[22][23][24]

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (n.d.). Oriental Journal of Chemistry.

- Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.). MDPI.

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Journal of Chemistry. Retrieved January 18, 2026, from

- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

- Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). PubMed.

- Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.

- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). CoLab.

- Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. (n.d.). Benchchem.

- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. (n.d.). MDPI.

- MTT assay protocol. (n.d.). Abcam.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (n.d.). Benchchem.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.

- Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (2025). ResearchGate.

- This compound. (n.d.). Benchchem.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH.

- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.

- Apoptosis Assays. (n.d.). Sigma-Aldrich.

- MTT Cell Proliferation Assay. (n.d.). ATCC.

- Apoptosis assays with lymphoma cell lines: problems and pitfalls. (n.d.). PMC - NIH.

- Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory.

- Choosing an Apoptosis Detection Assay. (n.d.). Axion BioSystems.

- SRB Cytotoxicity Assay. (2023). Canvax.

- Cell cycle analysis. (n.d.). Wikipedia.

- Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare.

- Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. (n.d.). Scholars Middle East Publishers.

- Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds. (n.d.). Benchchem.

- Apoptosis Assays. (n.d.). Thermo Fisher Scientific - US.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.